molecular formula C25H45FeN6O8 B084436 Ferrioxamine B [M+Fe-2H] CAS No. 14836-73-8

Ferrioxamine B [M+Fe-2H]

Cat. No. B084436
CAS RN: 14836-73-8
M. Wt: 613.5 g/mol
InChI Key: SRMBQCVUAVULDJ-UHFFFAOYSA-N
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Description

Ferrioxamine B [M+Fe-2H] is a natural product that belongs to the family of siderophores. It is a complex molecule that has a high affinity for iron and is produced by certain bacteria and fungi. Ferrioxamine B [M+Fe-2H] has many potential applications in scientific research, particularly in the fields of biochemistry and physiology. In

Scientific Research Applications

Nonionic Polyethylene Glycol-Ferrioxamine as a Renal Magnetic Resonance Contrast Agent

  • Application : Ferrioxamine-B has been investigated as a potential paramagnetic contrast agent for magnetic resonance (MR) imaging. Modified to a nonionic derivative (PEG-ferrioxamine-B), it shows promise as an alternative to gadolinium-containing chelates in MR imaging, particularly for the liver and kidneys. The study highlighted its potential use due to its lower toxicity and physiological metabolic pathways (Duewell et al., 1991).

Ferrioxamine-Mediated Iron(III) Utilization by Salmonella enterica

  • Application : Ferrioxamine supplements have been used in preenrichment and selection media to increase the growth rate of bacteria like Salmonella enterica, while maintaining selectivity. This study explored the mechanisms involved in the transport and utilization of ferrioxamines B, E, and G by Salmonella enterica (Kingsley et al., 1999).

Chiral Siderophore Analogs: Ferrioxamines and their Iron(III) Coordination Properties

  • Application : This research described a new family of linear ferrioxamine B analogs designed to probe microbial iron(III) uptake systems. These analogs form unique complexes with iron(III), providing insights into iron transportation in microbial systems (Yakirevitch et al., 1993).

Thermo-FTIR Spectroscopic Study of Ferrioxamine B

  • Application : This study investigated the structural and stereochemical properties of ferrioxamine B and its nonchelated form (desferrioxamine B) using FTIR spectroscopy. It provided insights into how iron chelation, pH, and temperature affect the stereochemical structure of these compounds (Siebner-Freibach et al., 2005).

Iron Uptake by Plants from Microbial Siderophores

  • Application : This research used a fluorescent siderophore analog of ferrioxamine B to study iron uptake by plants. It demonstrated that plants could remove iron from the siderophore complex, suggesting a role of siderophores in plant iron nutrition (Bar-Ness et al., 1992).

Increase in Ferrioxamine B Reduction Potential with Increasing Acidity

  • Application : This study explored the electrochemical properties of ferrioxamine B, finding a significant increase in its reduction potential with decreasing pH. These findings have implications for understanding the redox chemistry of ferrioxamine in various environments (Helman & Lawrence, 1989).

properties

CAS RN

14836-73-8

Product Name

Ferrioxamine B [M+Fe-2H]

Molecular Formula

C25H45FeN6O8

Molecular Weight

613.5 g/mol

IUPAC Name

N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;iron

InChI

InChI=1S/C25H48N6O8.Fe/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);

InChI Key

SRMBQCVUAVULDJ-UHFFFAOYSA-N

SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.[Fe]

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)[O-])[O-])[O-].[Fe+3]

synonyms

ferrioxamine
ferrioxamine B
ferrioxamine B mesylate
ferrioxamine B, 55Fe-labeled
ferrioxamine B, monomethanesulfonate salt
ferroxamine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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